molecular formula C10H14N2O2 B1385706 2-(Isobutylamino)nicotinic acid CAS No. 1019461-50-7

2-(Isobutylamino)nicotinic acid

Cat. No.: B1385706
CAS No.: 1019461-50-7
M. Wt: 194.23 g/mol
InChI Key: FGTRGMFIJRDUIB-UHFFFAOYSA-N
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Description

2-(Isobutylamino)nicotinic acid is a chemical compound with the CAS Number: 1019461-50-7 . It has a molecular weight of 194.23 and its molecular formula is C10H14N2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.23 and a molecular formula of C10H14N2O2 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the search results .

Safety and Hazards

2-(Isobutylamino)nicotinic acid is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment. If it comes into contact with the eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Future Directions

While specific future directions for 2-(Isobutylamino)nicotinic acid were not found, it’s worth noting that similar compounds like nicotinic acid are being explored for their potential in energy storage devices . This suggests that there could be future research opportunities for this compound in similar applications.

Biochemical Analysis

Biochemical Properties

2-(Isobutylamino)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. The compound also interacts with enzymes such as cytochrome P450, which is involved in its metabolism . These interactions are crucial for the compound’s role in cellular metabolism and energy production.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the levels of NAD and NADP in cells, which in turn impacts redox reactions and energy metabolism . Additionally, this compound can influence the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. It can also inhibit or activate enzymes involved in its metabolism, such as cytochrome P450 . These interactions result in changes in gene expression, particularly those related to metabolic processes and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and inflammatory responses . At high doses, it can cause toxic or adverse effects, such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into various metabolites . These metabolites can then participate in different biochemical reactions, influencing metabolic flux and metabolite levels. The compound also affects the levels of NAD and NADP, which are crucial for redox reactions and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by transporters such as the SLC25A51 transporter, which imports NAD into mitochondria . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it participates in redox reactions and energy metabolism . It can also be found in other cellular compartments, such as the endoplasmic reticulum and the nucleus, where it influences gene expression and other cellular processes . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles.

Properties

IUPAC Name

2-(2-methylpropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTRGMFIJRDUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651289
Record name 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019461-50-7
Record name 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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